molecular formula C19H22N2O3S B12192659 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole

1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole

Cat. No.: B12192659
M. Wt: 358.5 g/mol
InChI Key: OKWYPYRUOIQLEI-UHFFFAOYSA-N
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Description

1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of imidazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the butoxynaphthalene and sulfonyl groups in its structure imparts specific chemical properties that make it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the Butoxynaphthalene Intermediate: The initial step involves the synthesis of the butoxynaphthalene intermediate through a series of reactions, including alkylation and sulfonation.

    Imidazole Ring Formation: The imidazole ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Final Coupling Reaction: The final step involves the coupling of the butoxynaphthalene intermediate with the imidazole ring, resulting in the formation of the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(4-butoxynaphthalen-1-yl)sulfonyl-2-ethylimidazole

InChI

InChI=1S/C19H22N2O3S/c1-3-5-14-24-17-10-11-18(16-9-7-6-8-15(16)17)25(22,23)21-13-12-20-19(21)4-2/h6-13H,3-5,14H2,1-2H3

InChI Key

OKWYPYRUOIQLEI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC

Origin of Product

United States

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